molecular formula C25H29FO9 B12698761 9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) CAS No. 60864-45-1

9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)

Cat. No.: B12698761
CAS No.: 60864-45-1
M. Wt: 492.5 g/mol
InChI Key: KBGDBZWDTLTGJH-JWASWQNDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) typically involves multiple steps. One common method includes the fluorination at the 6-position followed by epoxidation at the 9,11-positions. The reaction conditions often involve the use of sodium sulfite and sodium hydroxide in water, followed by methanol addition for hydrolysis . The pH is adjusted using glacial acetic acid, and the product is crystallized at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Properties

CAS No.

60864-45-1

Molecular Formula

C25H29FO9

Molecular Weight

492.5 g/mol

IUPAC Name

4-[(2S,8R,10S,11S,15S)-14-(carboxymethyl)-8-fluoro-12-hydroxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-3-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C25H29FO9/c1-22-4-3-11(27)5-12(22)14(26)6-13-20-16(29)8-24(10-19(32)33,21(34)15(28)7-18(30)31)23(20,2)9-17-25(13,22)35-17/h3-5,13-17,20,28-29H,6-10H2,1-2H3,(H,30,31)(H,32,33)/t13-,14+,15?,16?,17?,20+,22-,23-,24?,25?/m0/s1

InChI Key

KBGDBZWDTLTGJH-JWASWQNDSA-N

Isomeric SMILES

C[C@]12CC3C4(O3)[C@H]([C@@H]1C(CC2(CC(=O)O)C(=O)C(CC(=O)O)O)O)C[C@H](C5=CC(=O)C=C[C@]45C)F

Canonical SMILES

CC12CC3C4(O3)C(C1C(CC2(CC(=O)O)C(=O)C(CC(=O)O)O)O)CC(C5=CC(=O)C=CC45C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.